3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride
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Overview
Description
3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is typically carried out in a one-pot, three-component condensation process, yielding the desired product in good to excellent yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzothiazine: Similar in structure but lacks the hydrochloride group.
2H-1,4-benzothiazine: A related compound with a different degree of saturation in the thiazine ring.
1,4-benzothiazine-3-one: Contains a carbonyl group, making it structurally distinct.
Uniqueness
3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both nitrogen and sulfur atoms in the heterocyclic ring contributes to its versatility in various chemical reactions and potential therapeutic applications .
Properties
CAS No. |
6397-56-4 |
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Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine;hydrochloride |
InChI |
InChI=1S/C8H9NS.ClH/c1-2-4-8-7(3-1)9-5-6-10-8;/h1-4,9H,5-6H2;1H |
InChI Key |
QGKOQTWJEFPXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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